2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine
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Overview
Description
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of diketopyrrolopyrrole (DPP) as a building block, which can be coupled with other aromatic units to form the desired compound .
Chemical Reactions Analysis
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The methoxypyrazine moiety can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. The methoxypyrazine moiety can bind to DNA and proteins, affecting their function. The piperidine ring can enhance the compound’s bioavailability and stability, making it more effective in biological systems.
Comparison with Similar Compounds
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine can be compared with other similar compounds, such as:
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound also contains a furan ring and is used in the development of organic semiconductors.
Furan-2-yl(piperazin-1-yl)methanone hydrochloride: This compound has a similar structure but lacks the methoxypyrazine moiety, making it less versatile in biological applications.
The unique combination of the furan ring, methoxypyrazine moiety, and piperidine ring in this compound gives it distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
furan-2-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-20-13-8-16-9-14(17-13)22-11-4-2-6-18(10-11)15(19)12-5-3-7-21-12/h3,5,7-9,11H,2,4,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOKRJHWDZUFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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